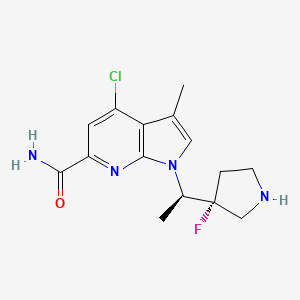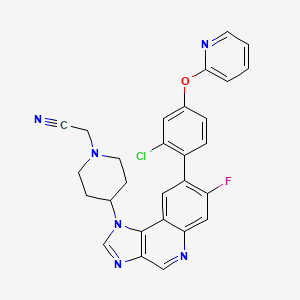![molecular formula C14H11NO B12417991 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 is a deuterium-labeled compound with the molecular formula C14D4H7NO and a molecular weight of 213.27 . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes.
準備方法
Synthetic Routes and Reaction Conditions
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 can be synthesized through several methods. One common approach involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)] . Another method involves the preparation from 4-(aminomethyl)benzyl alcohol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and stable isotope labeling are applied. These methods typically involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling.
化学反応の分析
Types of Reactions
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxymethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of 2-[4-(Carboxy)phenyl]benzonitrile-d4.
Reduction: Formation of 2-[4-(Aminomethyl)phenyl]benzonitrile-d4.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for tracing reaction pathways and studying reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly in the field of stable isotope labeling.
作用機序
The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 depends on its specific application. In general, the deuterium labeling allows for precise tracking and analysis of the compound in various systems. The molecular targets and pathways involved vary based on the experimental context, but the stable isotope labeling provides a unique advantage in studying complex biochemical and chemical processes.
類似化合物との比較
Similar Compounds
4-(Hydroxymethyl)benzonitrile: A non-deuterated analog with similar chemical properties but lacking the stable isotope labeling.
2-Chloro-4-(hydroxymethyl)benzonitrile: A chlorinated derivative with different reactivity and applications.
2-[4-(Aminomethyl)phenyl]benzonitrile: A reduced form of the compound with an amine group instead of a nitrile group.
Uniqueness
2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various analytical and experimental applications. This makes it particularly valuable in fields such as pharmacokinetics, metabolic studies, and reaction mechanism analysis.
特性
分子式 |
C14H11NO |
|---|---|
分子量 |
213.27 g/mol |
IUPAC名 |
2-[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]benzonitrile |
InChI |
InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2/i5D,6D,7D,8D |
InChIキー |
FNDNKJXHTMOHKZ-KDWZCNHSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])C2=CC=CC=C2C#N)[2H] |
正規SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


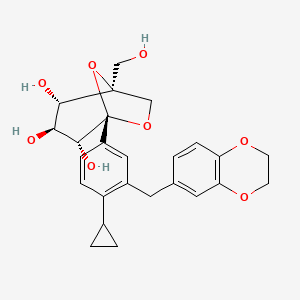
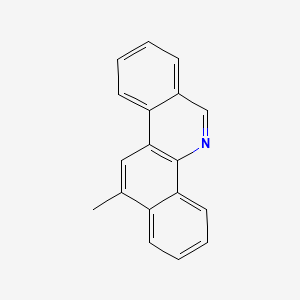

![4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-2-carbaldehyde](/img/structure/B12417925.png)
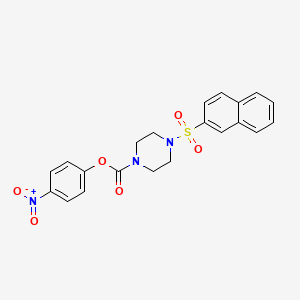
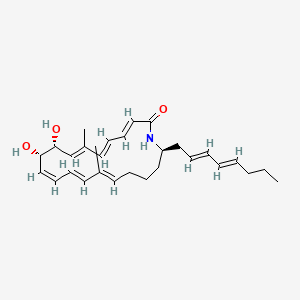

![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
